molecular formula C8H17NOS B13013429 N-(2-Isopropoxyethyl)thietan-3-amine

N-(2-Isopropoxyethyl)thietan-3-amine

Cat. No.: B13013429
M. Wt: 175.29 g/mol
InChI Key: VMZDJMNTFBERNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Isopropoxyethyl)thietan-3-amine: is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of an isopropoxyethyl group attached to the nitrogen atom of the thietan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isopropoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for the synthesis of spirothietanes .

Industrial Production Methods: Industrial production of thietanes, including this compound, often involves the use of efficient and scalable synthetic routes. These methods may include the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2-Isopropoxyethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thietane ring .

Scientific Research Applications

N-(2-Isopropoxyethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Isopropoxyethyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur-containing structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Uniqueness: N-(2-Isopropoxyethyl)thietan-3-amine is unique due to the presence of the isopropoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(2-propan-2-yloxyethyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

VMZDJMNTFBERNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNC1CSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.